

# Benzyl 6-oxohexylcarbamate CAS number 98648-05-6 properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Benzyl 6-oxohexylcarbamate**

Cat. No.: **B1280969**

[Get Quote](#)

## An In-depth Technical Guide to Benzyl 6-oxohexylcarbamate

CAS Number: 98648-05-6

This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of **Benzyl 6-oxohexylcarbamate**, a bifunctional molecule of interest to researchers, scientists, and drug development professionals. This document summarizes its known physicochemical properties, predicted spectroscopic data, and key experimental workflows related to its functional groups.

## Core Properties and Data

**Benzyl 6-oxohexylcarbamate** is a useful organic compound for research in the life sciences. [1] Structurally, it is a PEG linker that incorporates an aldehyde group and a benzyl (Cbz) protecting group.[2] This unique combination of functional groups makes it a valuable reagent in bioconjugation and chemical biology.

## Physicochemical Properties

A summary of the available and predicted physicochemical properties of **Benzyl 6-oxohexylcarbamate** is presented in Table 1. It is important to note that specific experimental data for properties such as melting and boiling points are not readily available in the public domain and would require experimental determination.

| Property          | Value                                           | Source                                  |
|-------------------|-------------------------------------------------|-----------------------------------------|
| CAS Number        | 98648-05-6                                      | <a href="#">[1]</a>                     |
| Molecular Formula | C <sub>14</sub> H <sub>19</sub> NO <sub>3</sub> | <a href="#">[1]</a>                     |
| Molecular Weight  | 249.31 g/mol                                    | <a href="#">[1]</a>                     |
| Appearance        | Solid                                           | <a href="#">[1]</a>                     |
| SMILES            | O=C(OCC1=CC=CC=C1)NCC<br>CCCC=O                 | <a href="#">[3]</a> <a href="#">[4]</a> |
| Melting Point     | Data not available                              |                                         |
| Boiling Point     | Data not available                              |                                         |
| Solubility        | Data not available                              |                                         |

## Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for **Benzyl 6-oxohexylcarbamate** is not widely published. However, based on its chemical structure, the expected spectral characteristics can be predicted. These predictions are valuable for compound identification and characterization.

<sup>1</sup>H NMR Spectroscopy: The expected proton NMR signals are detailed in Table 2. The chemical shifts are estimated based on standard values for similar functional groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment                                                            |
|----------------------|--------------|-------------|-----------------------------------------------------------------------|
| ~9.76                | t            | 1H          | -CHO                                                                  |
| ~7.35                | m            | 5H          | Ar-H (benzyl)                                                         |
| ~5.10                | s            | 2H          | -CH <sub>2</sub> -Ph                                                  |
| ~4.80                | t            | 1H          | -NH-                                                                  |
| ~3.15                | q            | 2H          | -NH-CH <sub>2</sub> -                                                 |
| ~2.45                | td           | 2H          | -CH <sub>2</sub> -CHO                                                 |
| ~1.60                | m            | 4H          | -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - |
| ~1.35                | m            | 2H          | -CH <sub>2</sub> -CH <sub>2</sub> -CHO                                |

<sup>13</sup>C NMR Spectroscopy: The predicted carbon-13 NMR chemical shifts are summarized in Table 3, reflecting the different carbon environments within the molecule.

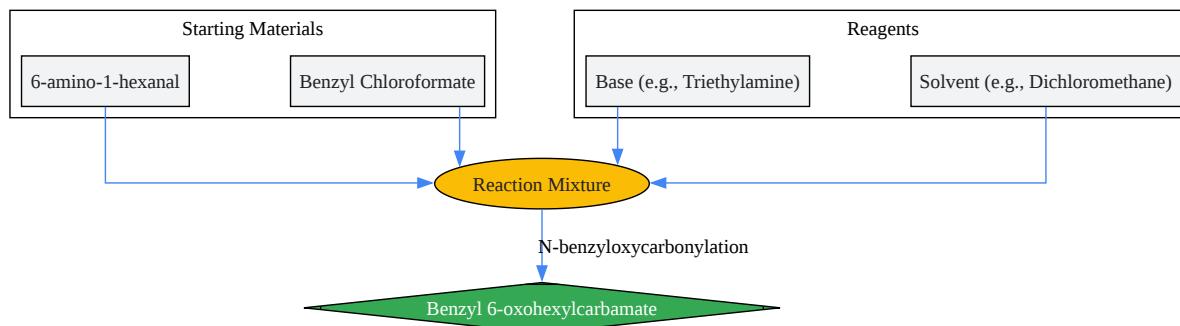
| Chemical Shift (ppm) | Assignment            |
|----------------------|-----------------------|
| ~202.5               | -CHO                  |
| ~156.5               | -C=O (carbamate)      |
| ~136.8               | Ar-C (quaternary)     |
| ~128.5               | Ar-CH                 |
| ~128.0               | Ar-CH                 |
| ~66.5                | -CH <sub>2</sub> -Ph  |
| ~43.8                | -CH <sub>2</sub> -CHO |
| ~40.5                | -NH-CH <sub>2</sub> - |
| ~29.5                | -CH <sub>2</sub> -    |
| ~26.0                | -CH <sub>2</sub> -    |
| ~21.8                | -CH <sub>2</sub> -    |

IR Spectroscopy: The expected characteristic infrared absorption bands are listed in Table 4. These are indicative of the key functional groups present.

| Wavenumber (cm <sup>-1</sup> ) | Functional Group        |
|--------------------------------|-------------------------|
| 3300 (broad)                   | N-H stretch (carbamate) |
| 3030                           | C-H stretch (aromatic)  |
| 2940, 2860                     | C-H stretch (aliphatic) |
| 2720, 2820                     | C-H stretch (aldehyde)  |
| 1725                           | C=O stretch (aldehyde)  |
| 1690                           | C=O stretch (carbamate) |
| 1530                           | N-H bend (carbamate)    |
| 1250                           | C-O stretch (carbamate) |

Mass Spectrometry: The expected exact mass and the molecular ion peak in mass spectrometry are presented in Table 5.

| Parameter           | Value    |
|---------------------|----------|
| Exact Mass          | 249.1365 |
| [M+H] <sup>+</sup>  | 250.1439 |
| [M+Na] <sup>+</sup> | 272.1259 |


## Synthesis and Reactivity

**Benzyl 6-oxohexylcarbamate** serves as a versatile building block. Its synthesis and subsequent reactions leverage well-established organic chemistry principles.

### Synthesis of Benzyl 6-oxohexylcarbamate

A plausible synthetic route to **Benzyl 6-oxohexylcarbamate** involves the protection of 6-amino-1-hexanal. The amino group is reacted with benzyl chloroformate under basic conditions

to form the carbamate.

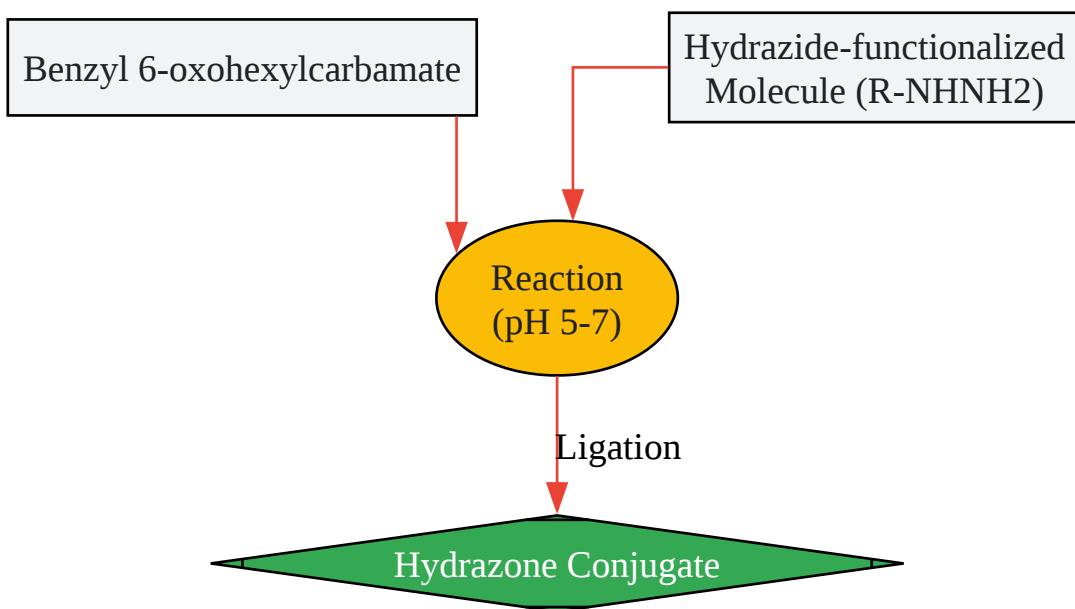


[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **Benzyl 6-oxohexylcarbamate**.

## Key Reactions and Experimental Protocols

The utility of **Benzyl 6-oxohexylcarbamate** lies in the orthogonal reactivity of its aldehyde and Cbz-protected amine functionalities.


### 1. Aldehyde-Hydrazine Ligation (Hydrazone Formation)

The aldehyde group can undergo a chemoselective ligation with a hydrazine or hydrazide-functionalized molecule to form a hydrazone linkage.[2] This reaction is widely used in bioconjugation to label proteins, peptides, and other biomolecules.

#### Experimental Protocol: General Hydrazone Ligation

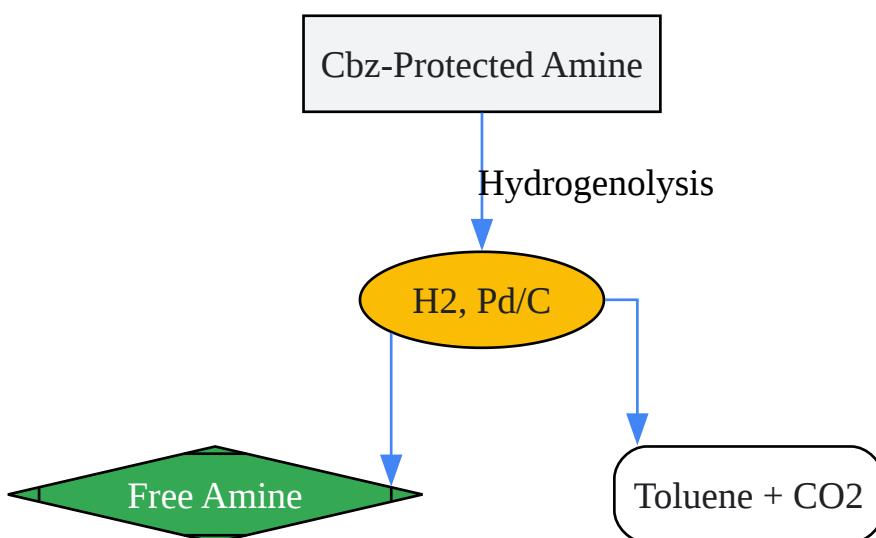
- Preparation: Dissolve the aldehyde-containing molecule (**Benzyl 6-oxohexylcarbamate** derivative) and the hydrazide-functionalized payload (e.g., a fluorescent dye or drug) in a suitable buffer, typically with a pH between 5.0 and 7.0.

- Reaction: Mix the reactants, often with a slight excess of the hydrazide component. The reaction can be performed at room temperature or 37°C.
- Monitoring: Track the progress of the reaction using techniques such as LC-MS.
- Purification: Purify the resulting conjugate using appropriate chromatographic methods (e.g., size exclusion or affinity chromatography) to remove unreacted starting materials.



[Click to download full resolution via product page](#)

Caption: Aldehyde-hydrazine ligation workflow.


## 2. Cbz Group Deprotection (Hydrogenolysis)

The benzyl carbamate (Cbz) group is a common amine protecting group that can be readily removed by catalytic hydrogenolysis.<sup>[2]</sup> This process regenerates the free amine, which can then be used for further functionalization.

### Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenation

- Setup: Dissolve the Cbz-protected compound in a suitable solvent, such as methanol or ethanol, in a reaction flask.
- Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

- Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture at room temperature.
- Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
- Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
- Isolation: Remove the solvent under reduced pressure to yield the deprotected amine.



[Click to download full resolution via product page](#)

Caption: Cbz deprotection via hydrogenolysis.

## Applications in Research and Drug Development

The bifunctional nature of **Benzyl 6-oxohexylcarbamate** makes it a valuable tool in several areas:

- Bioconjugation: The aldehyde group allows for the specific attachment of this linker to biomolecules containing hydrazide or aminoxy groups.
- PROTACs and Targeted Drug Delivery: As a linker, it can be used to connect a targeting moiety to a therapeutic agent. The Cbz-protected amine provides a handle for further

chemical modification after the initial conjugation.

- **Surface Functionalization:** The aldehyde can be used to immobilize molecules onto surfaces that have been functionalized with hydrazides.

In conclusion, **Benzyl 6-oxohexylcarbamate** is a versatile chemical tool with significant potential in chemical biology and drug development. While detailed experimental data for the compound itself is limited, its reactivity is predictable and based on well-understood chemical principles, enabling its application in a variety of synthetic and biochemical workflows.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Benzyl (6-oxohexyl)carbamate | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 2. medchemexpress.com [[medchemexpress.com](http://medchemexpress.com)]
- 3. 1stsci.com [[1stsci.com](http://1stsci.com)]
- 4. 98648-05-6|Benzyl (6-oxohexyl)carbamate|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- To cite this document: BenchChem. [Benzyl 6-oxohexylcarbamate CAS number 98648-05-6 properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280969#benzyl-6-oxohexylcarbamate-cas-number-98648-05-6-properties>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)